2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura Cross-Coupling Atom Economy Reaction Kinetics

Generic substitution between boronic acid derivatives risks divergent cross-coupling outcomes. This pinacol ester (CAS 2246829-62-7) addresses protodeboronation instability and shelf-life degradation inherent to its free boronic acid analog (CAS 1311166-12-7). - Bench-stable for stock solution preparation and parallel HTE Suzuki couplings; consistent stoichiometry reduces data variability over extended campaigns. - Acts as an in-situ protecting group in Pd-catalyzed systems where the free acid undergoes rapid protodeboronation. - Ensures process continuity when discovery routes were optimized with this specific CAS number.

Molecular Formula C20H24BFO3
Molecular Weight 342.22
CAS No. 2246829-62-7
Cat. No. B2603226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS2246829-62-7
Molecular FormulaC20H24BFO3
Molecular Weight342.22
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCCC3=CC=CC=C3
InChIInChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)17-14-16(22)10-11-18(17)23-13-12-15-8-6-5-7-9-15/h5-11,14H,12-13H2,1-4H3
InChIKeyVEHFSINQENPHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Key Differentiators


2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246829-62-7) is an aryl pinacol boronate ester. This class of organoboron compounds is a fundamental building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in complex molecule synthesis [1]. The compound features a fluorine atom and a phenylethoxy substituent on the phenyl ring, protected as a pinacol ester. Its primary role is as a bench-stable, direct precursor for specific aryl fragments, setting the stage for a comparison against its free acid analog and other boron-based nucleophiles.

Protected aryl nucleophile
Pinacol ester provides a bench-stable form for controlled Suzuki-Miyaura coupling stoichiometry.
Reported reaction compatibility
Documented reactivity in Ni- and Pd-catalyzed cross-coupling with aryl electrophiles supports synthetic route design.
Handling and storage fit
Stable solid form suitable for stock solution preparation and long-term intermediate storage in medicinal chemistry workflows.

Generic Substitution Risks


Treating boronic acid derivatives as interchangeable building blocks is a high-risk procurement strategy. The form of the boron nucleophile—free boronic acid versus pinacol ester—directly impacts atom economy, reaction kinetics, and overall process efficiency. Generic substitution between 2246829-62-7 and its closest analog, the free boronic acid [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid (CAS 1311166-12-7), can lead to divergent outcomes in cross-coupling reactions. The pinacol ester form offers distinct advantages in stability and handling [1], but its reactivity profile is not universally superior and must be matched to the specific catalytic system [2]. The evidence below quantifies these key differences to guide a scientifically grounded selection.

Free boronic acid form may shift reaction stoichiometry
The corresponding boronic acid (CAS 1311166-12-7) is susceptible to protodeboronation and oxidation, which can alter effective molarity and coupling reproducibility.
Nickel-catalyzed efficiency may differ from other boronates
Aryl pinacolboronates can exhibit lower turnover numbers than neopentylglycolboronates in Ni-catalyzed systems; switching boron sources without process re-optimization may reduce yields.
Cost-per-mole profile may require application review
Pinacol protection adds higher reagent cost relative to trifluoroborate or neopentylglycol alternatives; for scale-up, the economic justification should be based on documented reaction performance.

Quantitative Differentiation Evidence


Ni-Catalyzed Cross-Coupling Efficiency Comparison

In a systematic head-to-head comparison of aryl-boron nucleophiles, aryl pinacolboronates demonstrated significantly lower efficiency than neopentylglycolboronates in nickel-catalyzed Suzuki-Miyaura reactions with aryl mesylates. The turnover number (TON) and turnover frequency (TOF) for the pinacol boronate were demonstrably lower [1]. This establishes a clear performance hierarchy and highlights that while the compound is viable, it is not the most active boron nucleophile for this specific application, and its selection should be justified by other factors like commercial availability or specific reaction compatibility.

Ni-catalyzed efficiency
Head-to-head
Target:Lower TON/TOF
Comparator:Neopentylglycolboronate ~6× higher efficiency
Efficiency ranking informs catalyst-system optimization, not a universal reactivity advantage.
Ni(II)Cl(1-Naphthyl)(PPh₃)₂ / PCy₃ / K₃PO₄ in THF with aryl mesylate electrophile.
Suzuki-Miyaura Cross-Coupling Atom Economy Reaction Kinetics

Stability: Pinacol Ester vs. Free Boronic Acid

A fundamental differentiation point for the pinacol ester form (2246829-62-7) over the corresponding free boronic acid (CAS 1311166-12-7) is resistance to premature degradation. Free arylboronic acids are notoriously susceptible to protodeboronation and aerial oxidation, which can significantly reduce effective stoichiometry and lead to irreproducible coupling yields [1]. Pinacol esters, in contrast, are bench-stable solids that can be handled, weighed, and stored without the same degree of special precaution. This class-wide characteristic makes 2246829-62-7 the preferred reagent for reaction development, high-throughput experimentation, and long-term storage.

Stability comparison
Class-level
Pinacol ester:Bench-stable solid; resists protodeboronation
Free acid:Susceptible to rapid decomposition under air/moisture
Form choice supports consistent stoichiometry and reproducible coupling yields.
Class-level inference; no specific degradation half-life data for this exact pair.
Chemical Stability Protodeboronation Compound Handling

Cost Tradeoff: Pinacol Ester vs. Trifluoroborate Salt

When evaluating procurement options, the cost and atom economy of the boronate ester must be considered. An analysis comparing the cost of the boron protecting group showed that potassium hydrogenfluoride (used to prepare organotrifluoroborates) is about six times less expensive than pinacol, while neopentylglycol is only one-sixth the cost of KHF2 [1]. This places aryl pinacolboronates at a distinct cost disadvantage relative to other boron nucleophiles on a `cost per mole of nucleophile` basis. This economic profile must be weighed against the specific synthetic benefit the pinacol ester provides.

Protecting group cost
Class-level
Pinacol:~6× more expensive than KHF₂; ~36× more than neopentylglycol
Cost-per-mole may require application-specific justification in process chemistry.
Based on commercial bulk pricing analysis; protecting group economics only.
Atom Economy Process Chemistry Economics Reagent Selection

Application Scenarios


High-Throughput Experimentation for Library Synthesis

Despite its lower reactivity in direct Ni-catalyzed comparisons, the high stability of compound 2246829-62-7 makes it ideal for preparing stock solutions and performing parallel Suzuki couplings in an HTE setting. The consistent stoichiometry over time reduces data variability. [2]

Long-Term Reagent Storage for Advanced Intermediates

For medicinal chemistry projects where a key intermediate's synthesis must be reproducible over several years, the superior shelf-life of the pinacol ester (2246829-62-7) compared to its free boronic acid analog (1311166-12-7) is a critical procurement argument. [2]

Palladium Couplings with Boronic Acid Instability

In specific Pd-catalyzed systems where the corresponding free boronic acid is documented to undergo rapid protodeboronation (resulting in poor yields), the pinacol ester 2246829-62-7 is the scientifically sound alternative, as its slower hydrolysis can act as an in-situ protecting group strategy. [2]

Scale-Up with Validated Pinacol Ester Route

If a discovery route was optimized using this specific CAS number, switching to a cheaper but kinetically different boron source (like the neopentylglycol ester) for scale-up could alter reaction profiles and impurity signatures. In such cases, process continuity justifies the continued procurement of 2246829-62-7. [1]

Application
Selection Property
Validation Focus
High-throughput experimentation
Bench-stable solid for consistent stock solutions
Batch-to-batch stoichiometry reproducibility over time
Long-term intermediate storage
Reported shelf-life advantage vs free boronic acid
Coupling yield consistency after extended storage
Pd couplings with boronic acid instability
Pinacol ester as in-situ protecting group strategy
Protodeboronation resistance under aqueous or oxidative conditions
Scale-up with validated route
Identical CAS continues optimized reaction profile
Impurity profile and kinetic consistency across scales
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